3-Tosyloxy-4-benzyloxybenzyl cyanide
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Overview
Description
3-Tosyloxy-4-benzyloxybenzyl cyanide is an organic compound with the molecular formula C22H19NO4S and a molecular weight of 393.46 . This compound belongs to the class of benzoic acid esters and is characterized by the presence of a cyanide group, a benzyloxy group, and a tosyloxy group attached to a benzyl ring. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosyloxy-4-benzyloxybenzyl cyanide typically involves the reaction of 4-benzyloxybenzyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This reaction results in the formation of the tosyloxy derivative. Subsequently, the tosyloxy derivative is treated with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Tosyloxy-4-benzyloxybenzyl cyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzyl cyanides.
Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzyl cyanides with various functional groups.
Reduction: Primary amines.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
3-Tosyloxy-4-benzyloxybenzyl cyanide is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tosyloxy-4-benzyloxybenzyl cyanide involves its interaction with molecular targets through its functional groups. The cyanide group can act as a nucleophile, participating in various substitution reactions. The benzyloxy and tosyloxy groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzyl cyanide: Lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
3-Tosyloxybenzyl cyanide: Lacks the benzyloxy group, affecting its overall reactivity and application scope.
4-Tosyloxybenzyl cyanide: Similar to 3-Tosyloxy-4-benzyloxybenzyl cyanide but with different substitution patterns, leading to variations in reactivity and applications
Uniqueness
This compound is unique due to the presence of both the benzyloxy and tosyloxy groups, which enhance its reactivity and versatility in chemical synthesis and research applications. This combination of functional groups allows for a broader range of chemical transformations and interactions with molecular targets compared to similar compounds .
Properties
IUPAC Name |
[5-(cyanomethyl)-2-phenylmethoxyphenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-17-7-10-20(11-8-17)28(24,25)27-22-15-18(13-14-23)9-12-21(22)26-16-19-5-3-2-4-6-19/h2-12,15H,13,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPMHYXJZPWIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CC#N)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652682 |
Source
|
Record name | 2-(Benzyloxy)-5-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65615-26-1 |
Source
|
Record name | 3-[[(4-Methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65615-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)-5-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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